N-pyridin-4-yloxolane-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-pyridin-4-yloxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(9-2-1-7-14-9)12-8-3-5-11-6-4-8/h3-6,9H,1-2,7H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWIHKKHEVPLIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Pyridin 4 Yloxolane 2 Carboxamide and Its Analogues
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of N-pyridin-4-yloxolane-2-carboxamide identifies the primary disconnection at the amide bond. This bond cleavage simplifies the target molecule into two key synthons: an oxolane-2-carboxylic acid derivative (or its activated form) and 4-aminopyridine (B3432731). This approach is the most direct and common strategy for constructing carboxamides.
A secondary, less direct disconnection could be considered at the C2-substituent of the oxolane ring, implying the formation of the carboxamide on a precursor before the cyclization of the five-membered ring. However, the amide disconnection is generally more efficient. The synthesis of the oxolane-2-carboxylic acid core is a critical step that dictates the potential for stereochemical control in the final product.
Classical and Modern Synthetic Routes to the Oxolane Core
The oxolane, or tetrahydrofuran (B95107) (THF), ring is a prevalent structural motif in many biologically active molecules. nih.gov Its synthesis has been extensively studied, leading to a variety of classical and modern methodologies.
Cyclization Strategies for Tetrahydrofuran Ring Formation
The formation of the tetrahydrofuran ring is typically achieved through intramolecular cyclization of a linear precursor. Several robust strategies have been developed to effect this transformation.
Intramolecular Williamson Ether Synthesis: This classical approach involves an intramolecular SN2 reaction where a hydroxyl group displaces a leaving group (like a halide or sulfonate) at the terminus of a four-carbon chain. This method is a cornerstone of cyclic ether formation. nih.gov
Acid-Catalyzed Cyclization of Diols: The reaction of 1,4-diols with an acid catalyst, such as cerium ammonium (B1175870) nitrate, can produce tetrahydrofuran derivatives with high yield and stereoselectivity. organic-chemistry.org
Alkoxycyclization of Alkenols: Unsaturated alcohols, specifically γ-hydroxy alkenes, can undergo intramolecular hydroalkoxylation to yield substituted tetrahydrofurans. This reaction can be catalyzed by various metals, including platinum, gold, and palladium. organic-chemistry.org The choice of catalyst can influence the regioselectivity of the cyclization.
Radical Cyclization: Radical-mediated reactions provide another avenue to the THF core. For instance, radical cyclizations of bis(β-alkoxyacrylates) can be used to form (tetrahydrofuranyl)tetrahydrofuran derivatives. rsc.org
Photocatalysis: Visible-light-mediated deoxygenation of appropriately substituted 1,2-diols can initiate radical cyclizations to form chiral tetrahydrofurans under mild conditions. nih.gov
Below is a summary of various cyclization strategies for forming the tetrahydrofuran ring.
| Method | Precursor | Catalyst/Reagent | Key Features |
| Intramolecular SN2 | Hydroxyalkyl Halide/Sulfonate | Base | Classical, reliable method. nih.gov |
| Intramolecular Addition | Epoxy Alcohol | Lewis or Brønsted Acids | Effective for constructing complex molecules. nih.gov |
| Hydroalkoxylation | γ-Hydroxy Olefin | Platinum or Gold Catalysts | Tolerates various functional groups. organic-chemistry.org |
| Reductive Cyclization | 1,6-Enyne | Iron Catalyst | Forms pyrrolidine (B122466) and tetrahydrofuran derivatives. organic-chemistry.org |
| 5-endo-trig Cyclization | Sulfonyl-substituted Homoallylic Alcohol | Base | Stereoselective formation of polysubstituted THFs. ic.ac.uk |
| Visible-Light Photocatalysis | Monoallylated 1,2-diol | Iridium-based photocatalyst | Mild conditions, forms chiral products. nih.gov |
Stereoselective Synthesis of Oxolane-2-carboxylic Acid Derivatives
Controlling the stereochemistry at the C2 position of the oxolane ring is crucial for synthesizing enantiomerically pure final products. Several methods have been developed for the asymmetric synthesis of tetrahydrofuran-2-carboxylic acid and its derivatives.
One prominent method is the chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid. This process uses an enantioselective hydrolysis of a racemic ester, such as ethyl (±)-tetrahydrofuran-2-carboxylate, catalyzed by a protease. For example, using a protease from Aspergillus melleus can yield (R)-tetrahydrofuran-2-carboxylic acid with high enantiomeric excess (ee). researchgate.net
Another approach involves the asymmetric synthesis of chiral lactone carboxylic acids, which serve as versatile building blocks. These lactones can be subsequently reduced to form the corresponding chiral tetrahydrofuran derivatives, preserving the stereochemical integrity. researchgate.net Additionally, the diastereoselective hydrogenation of furan-2-carboxylic acid derivatives modified with chiral auxiliaries offers a pathway to enantiomerically enriched tetrahydrofuran-2-carboxylic acid after removal of the auxiliary. researchgate.net
Introduction of the Pyridin-4-yl Moiety
The final stage of the synthesis involves coupling the oxolane-2-carboxylic acid core with 4-aminopyridine to form the target amide.
Amidation Reactions for Carboxamide Linkage Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid must first be activated.
Classical Methods: A common strategy is the conversion of the carboxylic acid to a more electrophilic species, such as an acyl chloride or anhydride. The Schotten-Baumann reaction, which involves treating an amine with an acyl chloride in the presence of a base (like pyridine (B92270) or a tertiary amine), is a widely used method. fishersci.co.uk The acyl chloride can be prepared by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.ukresearchgate.net
Modern Coupling Reagents: The field of peptide chemistry has produced a vast array of coupling reagents that facilitate amide bond formation under mild conditions with high yields. luxembourg-bio.com These reagents activate the carboxylic acid in situ.
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.ukluxembourg-bio.com
Phosphonium and Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for amide bond formation, particularly in cases of sterically hindered substrates or less reactive amines. fishersci.co.uk
Recently, a one-pot reaction using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (Boc₂O) has been developed for the efficient N-acylation of less reactive nitrogen-containing heterocyclic compounds with carboxylic acids, achieving high yields without the need for heat. eurekalert.org
The table below summarizes common amidation reagents.
| Reagent Class | Examples | Activating Principle | Byproducts |
| Halogenating Agents | SOCl₂, (COCl)₂ | Forms acyl chloride | SO₂, HCl, CO, CO₂ |
| Carbodiimides | DCC, EDC | Forms O-acylisourea intermediate | Dicyclohexylurea (DCU), EDU |
| Phosphonium Salts | PyBOP, BOP | Forms active ester | Hexamethylphosphoramide |
| Uronium/Aminium Salts | HATU, HBTU | Forms active ester | Tetramethylurea |
| Anhydride Formation | Boc₂O/DMAPO | Forms mixed anhydride | CO₂, t-BuOH |
Cross-Coupling Methodologies for Pyridine Incorporation (e.g., Suzuki-Miyaura approaches for related systems)
While direct amidation is the primary route to this compound, the synthesis of analogues where the pyridine ring is attached via a C-C or C-N bond often relies on transition metal-catalyzed cross-coupling reactions. These methods are not directly applicable to the amide bond formation in the title compound but are crucial for creating structural analogues.
For instance, the Suzuki-Miyaura reaction can be used to form a C-C bond between a boronic acid derivative of one fragment and a halide of the other. In the context of pyridine-containing analogues, a pyridylboronic acid could be coupled with a halogenated oxolane derivative, or vice versa. Palladium catalysts are typically employed for these transformations. chim.it
For C-N bond formation, the Buchwald-Hartwig amination is a powerful tool for coupling amines with aryl halides or triflates. This reaction could be used to synthesize analogues where the oxolane moiety is directly attached to the pyridine nitrogen, although this is structurally distinct from the target carboxamide.
Synthetic Approaches for Analogues and Derivatives
The generation of a diverse library of this compound analogues hinges on the ability to introduce a variety of substituents at different positions of the core structure. The primary synthetic strategy involves the coupling of two key building blocks: a suitably substituted tetrahydrofuran-2-carboxylic acid and a substituted 4-aminopyridine.
A common and effective method for the formation of the amide bond is through the activation of the carboxylic acid. Tetrahydrofuran-2-carboxylic acid can be converted to a more reactive species, such as an acyl chloride or an active ester, which then readily reacts with the amino group of 4-aminopyridine or its derivatives. For instance, the use of coupling reagents like 1,1'-carbonyldiimidazole (CDI) has been shown to be effective in the synthesis of related furan-2-carboxamides. In this method, the carboxylic acid reacts with CDI to form an activated acylimidazole intermediate, which then undergoes nucleophilic attack by the amine.
Alternatively, the commercially available tetrahydrofuranyl-2-carbonyl chloride can be directly reacted with 4-aminopyridine in the presence of a base to neutralize the HCl byproduct, offering a straightforward route to the parent compound.
Modifications on the Pyridine Ring
Modifications on the pyridine ring are typically achieved by starting with pre-substituted 4-aminopyridine derivatives. A wide array of these starting materials are commercially available or can be synthesized through established methodologies. Functional groups such as alkyls, halogens, methoxy (B1213986), and nitro groups can be present at various positions on the pyridine ring, allowing for the exploration of electronic and steric effects on the properties of the final compound.
For example, the synthesis of N-(3-methylpyridin-4-yl)oxolane-2-carboxamide would involve the coupling of tetrahydrofuran-2-carboxylic acid with 4-amino-3-methylpyridine. Similarly, analogues with electron-withdrawing groups, such as N-(3-chloropyridin-4-yl)oxolane-2-carboxamide, can be prepared from 4-amino-3-chloropyridine. The general synthetic scheme for these modifications is outlined below:
| R Group on Pyridine | Starting 4-Aminopyridine Derivative |
| H | 4-Aminopyridine |
| 3-Methyl | 4-Amino-3-methylpyridine |
| 2-Chloro | 4-Amino-2-chloropyridine |
| 2,6-Dimethyl | 4-Amino-2,6-dimethylpyridine |
Substitutions on the Oxolane Ring
Introducing substituents on the oxolane ring requires the synthesis of appropriately modified tetrahydrofuran-2-carboxylic acids. The stereoselective synthesis of substituted tetrahydrofurans is a well-established field, offering various routes to access a range of derivatives. Methods such as intramolecular cyclization of substituted hydroxyalkenes or [3+2] cycloaddition reactions can be employed to construct the substituted oxolane core with control over stereochemistry.
Once the desired substituted tetrahydrofuran-2-carboxylic acid is obtained, it can be coupled with 4-aminopyridine using standard amide bond formation techniques. This allows for the synthesis of analogues with substituents at the 3, 4, and 5-positions of the oxolane ring. These substitutions can influence the conformational rigidity and lipophilicity of the molecule.
| Substituent on Oxolane Ring | Starting Tetrahydrofuran-2-carboxylic Acid Derivative |
| 3-Hydroxy | 3-Hydroxytetrahydrofuran-2-carboxylic acid |
| 4-Methyl | 4-Methyltetrahydrofuran-2-carboxylic acid |
| 5-Phenyl | 5-Phenyltetrahydrofuran-2-carboxylic acid |
Isosteric Replacements in the Carboxamide Linker
Isosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve metabolic stability, modulate physicochemical properties, and explore different binding interactions. A variety of five-membered heterocyclic rings are known to be effective bioisosteres for the amide group. nih.gov These include 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. nih.govdrughunter.com
The synthesis of these isosteres involves multi-step sequences. For example, to replace the carboxamide with a 1,2,4-oxadiazole, one could start by converting tetrahydrofuran-2-carboxylic acid to an amidoxime. This intermediate can then be cyclized with a pyridine-4-carbonyl derivative to form the desired 1,2,4-oxadiazole-linked analogue. The synthesis of a 1,2,3-triazole isostere can be achieved via a "click chemistry" approach, involving the copper-catalyzed cycloaddition of a terminal alkyne and an azide.
| Isosteric Replacement | Synthetic Precursors | Key Reaction |
| 1,2,4-Oxadiazole | Tetrahydrofuran-2-amidoxime and Pyridine-4-carbonyl chloride | Cyclocondensation |
| 1,3,4-Oxadiazole | Tetrahydrofuran-2-carbohydrazide and Pyridine-4-carboxylic acid | Dehydrative cyclization |
| 1,2,3-Triazole | 2-(Azidomethyl)tetrahydrofuran and 4-Ethynylpyridine | Huisgen cycloaddition |
Optimization of Reaction Conditions and Yields
The efficiency of the amide coupling reaction is crucial for the successful synthesis of this compound and its analogues. Several factors, including the choice of coupling reagent, solvent, temperature, and reaction time, can significantly impact the yield and purity of the product.
A variety of modern peptide coupling reagents have been developed to facilitate amide bond formation, especially in cases of sterically hindered or electronically deactivated starting materials. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt (1-Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) are commonly employed. nih.gov
The selection of the optimal coupling reagent and conditions often requires empirical screening. For instance, a study on the coupling of electron-deficient amines with functionalized carboxylic acids found that a combination of EDC, DMAP, and a catalytic amount of HOBt in acetonitrile provided good to excellent yields. nih.gov
Below is a hypothetical data table illustrating the optimization of the coupling reaction between tetrahydrofuran-2-carboxylic acid and 4-aminopyridine.
| Entry | Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCC | - | - | DCM | 25 | 24 | 45 |
| 2 | EDC | HOBt | DIPEA | DMF | 25 | 18 | 68 |
| 3 | HATU | - | DIPEA | DMF | 25 | 12 | 85 |
| 4 | CDI | - | - | THF | 50 | 16 | 75 |
| 5 | SOCl₂ | - | Pyridine | Toluene | 80 | 6 | 62 |
This table is for illustrative purposes and does not represent actual experimental data.
The data suggests that uronium-based coupling reagents like HATU may provide higher yields in shorter reaction times compared to carbodiimides like DCC or EDC. The choice of solvent also plays a critical role, with polar aprotic solvents like DMF often being preferred for their ability to dissolve the reactants and facilitate the reaction. Optimization of these parameters is essential for developing a robust and scalable synthetic route to this compound and its diverse analogues.
Advanced Structural Characterization of N Pyridin 4 Yloxolane 2 Carboxamide
Spectroscopic Analysis for Confirmation and Elucidation
Spectroscopic methods are indispensable for the initial confirmation of a synthesized compound's structure. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and chemical bonds can be obtained.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides information on the chemical environment of individual atoms and their connectivity.
For N-pyridin-4-yloxolane-2-carboxamide, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the oxolane (tetrahydrofuran) ring. The pyridyl protons would typically appear in the aromatic region (δ 7.0-9.0 ppm), with characteristic splitting patterns indicating their relative positions. The protons of the oxolane ring would be found in the aliphatic region (δ 1.5-4.5 ppm), with their chemical shifts and multiplicities determined by their proximity to the oxygen atom and the carboxamide group.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide would be expected at a characteristic downfield shift (δ 160-180 ppm).
To illustrate, the related compound N²,N⁵-Di(pyridin-4-yl)furan-2,5-dicarboxamide presents the following characteristic NMR signals in DMSO-d₆. mdpi.com
Table 1: Illustrative ¹H and ¹³C NMR Data for a Related Pyridine Carboxamide Derivative mdpi.com
| Nucleus | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹H | 10.69 | s, 2H (Amide NH) |
| 8.52 | d, J = 4.9 Hz, 4H (Pyridyl H) | |
| 7.77 | d, J = 5.0 Hz, 4H (Pyridyl H) | |
| 7.55 | s, 2H (Furanyl H) | |
| ¹³C | 156.4 | Carbonyl C |
| 150.5 | Pyridyl C | |
| 148.2 | Pyridyl C | |
| 145.4 | Furanyl C | |
| 116.8 | Furanyl C |
This data is for N²,N⁵-Di(pyridin-4-yl)furan-2,5-dicarboxamide and serves as an example.
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the atoms within the this compound molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and simple method to identify the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |
|---|---|---|
| N-H (Amide) | 3200-3400 | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-3000 | Stretching |
| C=O (Amide I) | 1650-1680 | Stretching |
| N-H (Amide II) | 1510-1550 | Bending |
These bands provide strong evidence for the presence of the key amide and ether functionalities within the molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous verification of its molecular formula. For this compound, the expected molecular formula is C₁₀H₁₂N₂O₂.
The calculated monoisotopic mass for this formula is 192.0899 Da. An HRMS experiment would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule.
Chiroptical Spectroscopy for Stereochemical Assignment
Circular Dichroism (CD) Spectroscopy (if chiral centers are present)
The this compound molecule possesses a chiral center at the C2 position of the oxolane ring. Therefore, it can exist as a pair of enantiomers. If the synthesized sample is enantiomerically pure or enriched, Circular Dichroism (CD) spectroscopy can be used to characterize its stereochemistry.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will produce a characteristic CD spectrum with positive and/or negative bands (Cotton effects) that are mirror images for the two enantiomers. This technique is invaluable for assigning the absolute configuration of a chiral molecule, often in conjunction with theoretical calculations. A detailed study would involve measuring the CD spectrum and comparing it to the predicted spectrum for a known configuration (e.g., (R) or (S)).
X-ray Crystallography for Solid-State Structure Determination
For a related compound, N-(4-methoxyphenyl)picolinamide, X-ray crystallography revealed a nearly planar conformation stabilized by intramolecular hydrogen bonds. nih.gov The dihedral angle between the pyridine and benzene (B151609) rings was found to be 14.25 (5)°. nih.gov
A crystallographic analysis of this compound would provide definitive proof of its structure and would also reveal details about intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal lattice.
Table 3: Illustrative Crystallographic Data for a Related Pyridine Carboxamide Derivative nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
This data is for N-(4-methoxyphenyl)picolinamide and serves as an example of the type of information obtained from X-ray crystallography. The specific cell parameters (a, b, c, β, Volume) would be unique to the crystal of this compound.
Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)
Following a comprehensive search of available scientific literature and crystallographic databases, no specific experimental data on the crystal structure of this compound could be located. Consequently, a detailed analysis of its crystal packing and specific intermolecular interactions, such as hydrogen bonding and π-π stacking, cannot be provided at this time.
While studies on related pyridine carboxamide derivatives exist, their crystal packing arrangements are highly specific to their unique substituent groups and cannot be reliably extrapolated to this compound. For instance, the crystal structures of compounds like N-(4-fluorophenyl)pyridine-2-carboxamide and N-(4-nitrophenyl)pyridine-2-carboxamide reveal intricate networks of hydrogen bonds and π-π stacking interactions that dictate their solid-state architecture. nih.gov However, the presence of the oxolane ring in the target compound introduces significant structural differences that would lead to a distinct packing motif.
Conformational Analysis in the Crystalline State
Similarly, without experimental crystallographic data, a definitive conformational analysis of this compound in the crystalline state is not possible. The conformation of a molecule in a crystal is influenced by the energetic balance of intramolecular forces and intermolecular packing forces. Key conformational features, such as the torsion angles between the pyridine and carboxamide groups, and the puckering of the oxolane ring, can only be determined through methods like X-ray diffraction.
Theoretical modeling could provide insights into the potential low-energy conformations of the molecule in the gas phase, but this would not account for the specific intermolecular interactions present in the solid state that stabilize a particular conformation.
Computational and Theoretical Chemistry of N Pyridin 4 Yloxolane 2 Carboxamide
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, DFT can provide valuable insights into the behavior of N-pyridin-4-yloxolane-2-carboxamide at the atomic level. A common approach involves using a functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
Electronic Structure and Molecular Orbital Analysis
A fundamental aspect of understanding a molecule's reactivity and electronic properties lies in the analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A larger gap generally implies higher stability and lower reactivity.
For this compound, the HOMO would likely be localized on the electron-rich pyridine (B92270) ring and the oxygen atom of the oxolane ring, while the LUMO would be expected to be distributed over the carboxamide group and the pyridine ring. A Molecular Electrostatic Potential (MEP) map would further elucidate the electronic distribution, highlighting the electrophilic and nucleophilic regions of the molecule.
Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT
| Parameter | Hypothetical Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
Nuclear Magnetic Resonance (NMR): Theoretical calculations of 1H and 13C NMR chemical shifts are invaluable for structural elucidation. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted relative to a standard reference, such as Tetramethylsilane (TMS).
Infrared (IR): The vibrational frequencies of this compound can be computed to predict its IR spectrum. This analysis helps in identifying characteristic functional groups and their vibrational modes, such as the C=O stretching of the amide, the N-H stretching, and the aromatic C-H stretching of the pyridine ring.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |
| N-H (Amide) | Stretching | 3400-3300 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=O (Amide I) | Stretching | 1680-1650 |
| N-H (Amide II) | Bending | 1650-1600 |
| C-O-C (Oxolane) | Asymmetric Stretching | 1150-1085 |
Conformational Landscapes and Energy Minima
The flexibility of the oxolane ring and the rotational freedom around the amide bond mean that this compound can exist in multiple conformations. A potential energy surface (PES) scan can be performed by systematically rotating key dihedral angles to identify the most stable conformations (energy minima) and the transition states between them. This analysis is crucial for understanding the compound's preferred three-dimensional structure, which in turn influences its biological activity and physical properties.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how the molecule behaves in a more realistic environment, such as in solution.
Solvent Effects on Conformation and Interactions
The presence of a solvent can significantly influence the conformational preferences of a molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules. Radial distribution functions (RDFs) can be calculated to understand the solvation shell around different parts of the molecule, for instance, the hydrogen bonding between the amide group and water molecules. This information is critical for understanding the compound's solubility and how it might interact with biological targets in an aqueous environment.
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. In the context of this compound, docking simulations are instrumental in hypothesizing its binding modes within the active sites of various proteins, thereby offering a rationale for its potential mechanisms of action at a molecular level. These in silico predictions are foundational for guiding further experimental studies.
Prediction of Binding Sites and Modes
Simulations with other potential targets, such as kinases or G-protein coupled receptors, would likely reveal different binding modes, dictated by the unique topology and amino acid composition of their respective binding sites. The flexibility of the this compound molecule, particularly the rotational freedom around the ether linkage and the amide bond, allows it to adapt to various protein environments.
Analysis of Non-Covalent Interactions
The stability of the predicted protein-ligand complexes is governed by a network of non-covalent interactions. For this compound, these interactions are predicted to include:
Hydrogen Bonds: The amide group is a primary site for hydrogen bonding, with the nitrogen atom acting as a donor and the carbonyl oxygen as an acceptor. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.
Hydrophobic Interactions: The pyridine ring and the aliphatic oxolane ring can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine within the protein's binding pocket.
Pi-Stacking: The aromatic pyridine ring can participate in π-π stacking or T-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
The following table summarizes the potential non-covalent interactions involving this compound based on its structural features.
| Functional Group | Potential Non-Covalent Interactions | Interacting Amino Acid Residues (Examples) |
| Pyridine Ring | Hydrogen Bonding (acceptor), Hydrophobic, π-Stacking | Serine, Threonine, Phenylalanine, Tyrosine |
| Ether Oxygen | Hydrogen Bonding (acceptor) | Serine, Threonine, Asparagine, Glutamine |
| Amide Group | Hydrogen Bonding (donor and acceptor) | Aspartic Acid, Glutamic Acid, Histidine |
| Oxolane Ring | Hydrophobic, Van der Waals | Leucine, Isoleucine, Valine, Alanine |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. For this compound, these models can be developed to predict its reactivity, solubility, or potential for specific biochemical interactions based on a set of calculated molecular descriptors.
Derivation of Molecular Descriptors
A wide array of molecular descriptors can be calculated for this compound to construct QSAR and QSPR models. These descriptors quantify different aspects of the molecule's structure and are categorized as follows:
1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Balaban J index, Wiener index), connectivity indices, and counts of specific functional groups or pharmacophore features.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of size, shape, and electronic properties (e.g., solvent-accessible surface area, molecular volume, dipole moment, partial charges).
The table below provides examples of molecular descriptors that could be calculated for this compound.
| Descriptor Class | Specific Descriptor Example | Information Encoded |
| Constitutional (1D) | Molecular Weight | Size of the molecule |
| Topological (2D) | Balaban J Index | Degree of branching in the molecular graph |
| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | Molecular surface area accessible to a solvent |
| Electronic (3D) | Dipole Moment | Polarity of the molecule |
| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |
Predictive Models for Chemical Reactivity or Interaction Propensities
Once a set of relevant molecular descriptors is calculated for a series of compounds including this compound and its analogs, predictive models can be built using various statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests.
These models can be tailored to predict specific endpoints. For example, a QSPR model could predict the lipophilicity (logP) of this compound, a key property influencing its absorption and distribution. A QSAR model, on the other hand, could be developed to predict its inhibitory concentration (IC50) against a particular enzyme, based on descriptors that capture the structural features essential for binding. The predictive power of these models is rigorously validated using internal and external test sets to ensure their robustness and reliability.
Mechanistic Studies on N Pyridin 4 Yloxolane 2 Carboxamide
Investigation of Reaction Mechanisms Involving the Carboxamide Linkage
The carboxamide bond is a cornerstone of many biologically and industrially relevant molecules, and its stability and formation are of paramount importance.
Hydrolysis Pathways under Varied Conditions
The hydrolysis of the amide bond in N-pyridin-4-yloxolane-2-carboxamide, which would lead to oxolane-2-carboxylic acid and 4-aminopyridine (B3432731), can proceed under both acidic and basic conditions. These reactions are generally slower than the hydrolysis of esters but can be facilitated by heat.
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.org This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer from the attacking oxygen to the nitrogen atom makes the amino group a better leaving group (as an aminopyridinium ion), leading to the cleavage of the C-N bond and formation of the carboxylic acid and the corresponding amine. organic-chemistry.orgsigmaaldrich.com
In a basic medium, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, also forming a tetrahedral intermediate. nih.gov The subsequent step, the elimination of the pyridin-4-amino anion, is generally unfavorable due to the poor leaving group ability of the amide anion. nih.gov However, the reaction can be driven to completion, often requiring harsh conditions such as high temperatures and a large excess of base. nih.gov The final step involves an acid-base reaction where the newly formed carboxylic acid is deprotonated by the strongly basic amine anion. nih.gov
| Substituent on Phenyl Ring | Relative Rate Constant | Reference |
|---|---|---|
| 4-Nitro | Higher | rsc.org |
| 4-Chloro | Intermediate | rsc.org |
| Unsubstituted | Baseline | rsc.org |
| 4-Methyl | Lower | rsc.org |
| 4-Methoxy | Lower | rsc.org |
This table illustrates the general trend that electron-withdrawing substituents on the N-aryl group increase the rate of acid-catalyzed hydrolysis, a principle applicable to this compound.
Amide Bond Formation Mechanisms
The synthesis of this compound would typically involve the coupling of oxolane-2-carboxylic acid and 4-aminopyridine. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid must first be "activated". This is commonly achieved using a variety of coupling reagents that convert the carboxylic acid into a more reactive electrophile. fishersci.co.ukyoutube.com
Common strategies for amide bond formation include:
Conversion to Acyl Chlorides: The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with the amine to form the amide. fishersci.co.uk
Use of Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. fishersci.co.ukyoutube.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.uk To minimize side reactions and racemization (if the carboxylic acid is chiral), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.govpeptide.com
Phosphonium and Aminium/Uronium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are highly effective coupling agents. sigmaaldrich.com They react with the carboxylic acid to form activated esters, which then readily react with the amine. sigmaaldrich.com
| Reagent Class | Examples | General Characteristics | Reference |
|---|---|---|---|
| Carbodiimides | DCC, EDC | Widely used, cost-effective. By-products can be an issue. Often used with additives like HOBt to reduce racemization. | fishersci.co.ukpeptide.com |
| Phosphonium Salts | PyBOP, BOP | Highly efficient, but solutions in DMF have moderate stability. | sigmaaldrich.com |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Very efficient, fast reaction times, low racemization. Solutions in DMF are generally stable. | sigmaaldrich.compeptide.com |
| Other | CDI, T3P | Used for specific applications; can be advantageous in certain contexts. | nih.gov |
This table provides a selection of common coupling reagents that could be employed in the synthesis of this compound, highlighting their general properties.
Reactivity of the Pyridine (B92270) Nitrogen and Oxolane Oxygen
The heterocyclic atoms in this compound introduce additional sites of reactivity.
Electrophilic and Nucleophilic Attack Sites
The pyridine nitrogen possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. It can be protonated by acids to form a pyridinium (B92312) salt. This protonation deactivates the pyridine ring towards electrophilic attack due to the positive charge. The nitrogen atom itself can also be a site for electrophilic attack, for instance, by alkylating agents.
Conversely, the pyridine ring is susceptible to nucleophilic attack , particularly at the 2- and 4-positions (ortho and para to the nitrogen). nih.govnih.gov This is because the electronegative nitrogen atom withdraws electron density from the ring, making these positions electron-deficient. aklectures.com The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the nitrogen atom, favors attack at these positions. nih.gov
The oxolane (tetrahydrofuran) oxygen is a Lewis basic site due to its lone pairs of electrons. It can be protonated by strong acids, which can lead to ring-opening reactions. It can also coordinate to Lewis acids.
The carboxamide oxygen is also a site of basicity and can be protonated, which, as mentioned, activates the carbonyl group for nucleophilic attack. organic-chemistry.org
Complexation and Coordination Chemistry (if applicable)
The presence of multiple potential donor atoms (the pyridine nitrogen, the amide oxygen, and potentially the deprotonated amide nitrogen) makes this compound a potential ligand for metal ions. viu.ca Pyridine-amide ligands are known to form a variety of coordination complexes. researchgate.net
Coordination can occur in several ways:
Through the pyridine nitrogen: The pyridine nitrogen is a common coordination site for a wide range of metal ions. masterorganicchemistry.com
Through the amide oxygen: The carbonyl oxygen of the amide group is also a good donor atom and can coordinate to metal ions. nih.gov
As a bidentate ligand: The molecule can act as a bidentate N,O-chelate, coordinating to a metal center through both the pyridine nitrogen and the amide oxygen. This is a common coordination mode for picolinamide (B142947) derivatives. libretexts.org
Through the deprotonated amide nitrogen: Under basic conditions, the amide N-H can be deprotonated, and the resulting anionic nitrogen can coordinate to a metal ion. This mode of coordination is particularly effective at stabilizing higher oxidation states of the metal. viu.ca
The specific coordination mode would depend on the metal ion, the reaction conditions (e.g., pH), and the stoichiometry.
| Coordination Mode | Donating Atoms | Conditions | Illustrative Reference |
|---|---|---|---|
| Monodentate (N-donor) | Pyridine Nitrogen | Neutral | masterorganicchemistry.com |
| Monodentate (O-donor) | Amide Oxygen | Neutral | nih.gov |
| Bidentate (N,O-chelate) | Pyridine Nitrogen and Amide Oxygen | Neutral | libretexts.org |
| Bidentate (N,N'-chelate after deprotonation) | Pyridine Nitrogen and Amide Nitrogen | Basic | viu.ca |
This table outlines the likely ways in which this compound could interact with metal ions, based on the known chemistry of similar ligands.
Stereochemical Purity and Stability Studies
The oxolane-2-carboxamide moiety of the molecule contains a chiral center at the C2 position of the oxolane ring. The stereochemical purity and stability of this center are crucial for applications where specific stereoisomers are required.
The primary concern regarding stereochemical stability is the potential for racemization , the process by which an enantiomerically pure or enriched compound is converted into a racemic mixture. For carbonyl compounds with a chiral α-carbon, racemization can occur under both acidic and basic conditions. aklectures.comyoutube.com
The mechanism involves the formation of a planar enol or enolate intermediate. aklectures.com
Acid-catalyzed racemization: Protonation of the carbonyl oxygen is followed by deprotonation at the α-carbon to form a planar enol. Reprotonation of the enol can occur from either face of the double bond, leading to a mixture of enantiomers.
Base-catalyzed racemization: A base removes the proton from the α-carbon to form a planar enolate ion. Protonation of the enolate by a proton source (e.g., the solvent) can also occur from either face, resulting in racemization. aklectures.com
The rate of racemization is dependent on several factors, including the acidity of the α-proton, the stability of the enol/enolate intermediate, and the reaction conditions (temperature, pH, solvent). The presence of the oxygen atom in the oxolane ring can influence the acidity of the α-proton and the stability of the intermediate.
| Factor | Influence on Racemization | Mechanism | Reference |
|---|---|---|---|
| Presence of α-Hydrogen | Essential for racemization | Allows for the formation of a planar enol or enolate intermediate. | youtube.com |
| Acidic or Basic Conditions | Catalyzes racemization | Promotes the formation of the enol or enolate intermediate. | aklectures.com |
| Temperature | Increased temperature generally increases the rate of racemization | Provides the activation energy for enol/enolate formation. | youtube.com |
| Ring Strain (in oxolane) | May influence the ease of enolization | Affects the geometry and stability of the planar intermediate. | General Principle |
This table summarizes the key factors that would affect the stereochemical integrity of the chiral center in this compound.
Structure Property Relationship Spr and Structure Interaction Relationship Sir Studies
Impact of Structural Modifications on Chemical Reactivity
The chemical reactivity of N-pyridin-4-yloxolane-2-carboxamide is primarily centered around the amide linkage, the pyridine (B92270) ring, and the oxolane ring. Modifications to any of these regions can significantly alter the molecule's reactivity.
The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would break the molecule into pyridin-4-amine and oxolane-2-carboxylic acid. The rate of this hydrolysis can be modulated by the electronic properties of the pyridine and oxolane rings. For instance, the introduction of electron-withdrawing groups on the pyridine ring would make the amide nitrogen less basic and potentially increase the electrophilicity of the carbonyl carbon, influencing the rate of nucleophilic attack.
The pyridine ring itself can undergo various chemical reactions. The nitrogen atom is basic and can be protonated or alkylated. The electronic nature of the pyridine ring also makes it susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of a good leaving group.
The oxolane ring is generally stable, but the ether linkage is a site of potential chemical reactivity. Ring-opening reactions can occur under strong acidic conditions.
Stereoisomeric Effects on Molecular Recognition
The oxolane-2-carboxamide moiety of this compound contains a chiral center at the 2-position of the oxolane ring. This gives rise to two enantiomers, (R)-N-pyridin-4-yloxolane-2-carboxamide and (S)-N-pyridin-4-yloxolane-2-carboxamide.
These stereoisomers can exhibit different binding affinities in enzymatic assays due to the three-dimensional arrangement of their atoms. In a hypothetical interaction with an enzyme's active site, one enantiomer may fit more snugly and form more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) than the other. For example, studies on pyrimidine-4-carboxamides have shown that conformational restriction by introducing stereocenters, such as an (S)-3-phenylpiperidine group, can significantly increase inhibitory potency. nih.gov Similarly, the replacement of a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine was found to increase activity tenfold. nih.gov This highlights the critical role of stereochemistry in molecular recognition.
While specific in-vitro enzymatic assay data for this compound is not publicly available, the principle of stereospecificity is a cornerstone of molecular recognition. The precise orientation of the pyridin-4-yloxy group and the carboxamide linker relative to the oxolane ring will dictate how the molecule interacts with a biological target.
Influence of Substituents on Electronic and Steric Properties
The electronic and steric properties of this compound can be systematically tuned by introducing substituents at various positions on the pyridine ring.
Electronic Effects:
Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups on the pyridine ring would increase the electron density of the ring and the basicity of the pyridine nitrogen. This could enhance hydrogen bonding capabilities with acidic residues in an enzyme's active site.
Electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) groups would decrease the electron density of the pyridine ring, making it less basic. Such modifications can be crucial in contexts where the nitrile moiety's reactivity is key, as seen in the activation of nitriles in 2-cyanopyrimidines by electron-withdrawing heterocycles. nih.gov
Steric Effects:
The size and shape of substituents have a profound impact on how the molecule can fit into a binding pocket.
Bulky substituents can create steric hindrance, which may be either beneficial or detrimental depending on the topology of the target's active site.
The following table illustrates the predicted effects of various substituents on the pyridine ring of this compound.
| Substituent | Position on Pyridine Ring | Predicted Electronic Effect | Predicted Steric Effect |
| -OCH₃ | 2, 3, 5, or 6 | Electron-donating | Moderate |
| -Cl | 2, 3, 5, or 6 | Electron-withdrawing | Small |
| -CF₃ | 2, 3, 5, or 6 | Strongly Electron-withdrawing | Moderate |
| -CH₃ | 2, 3, 5, or 6 | Weakly Electron-donating | Small |
Scaffold-Hopping and Bioisosteric Replacement Strategies
Scaffold-Hopping:
Scaffold hopping is a powerful strategy in medicinal chemistry to design new molecules with similar biological activity to a known active compound but with a different core structure. For this compound, one could envision several scaffold hops. For instance, the oxolane ring could be replaced with other five- or six-membered rings, such as a cyclopentane, piperidine, or even a more complex bicyclic system. A notable example of this approach is the development of 2-(quinolin-4-yloxy)acetamides from an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold. nih.gov This strategy led to compounds with potent activity against various strains of Mycobacterium tuberculosis. nih.gov Similarly, a series of 4-aminoquinazolines were designed through a scaffold hopping approach inspired by known antimycobacterial agents. nih.govresearchgate.net
Bioisosteric Replacement:
Bioisosteric replacement involves substituting one functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. In the context of this compound, several bioisosteric replacements could be considered.
The pyridine ring could be replaced by other heteroaromatic rings like pyrimidine, pyrazine, or even a non-aromatic ring system if the primary interaction is not dependent on aromaticity. For example, 8-fluoroimidazo[1,2-a]pyridine (B164112) has been successfully used as a bioisosteric replacement for imidazo[1,2-a]pyrimidine. nih.gov
The amide linker is a common target for bioisosteric replacement. It could be replaced with a reverse amide, an ester, a sulfonamide, or a variety of other groups to alter hydrogen bonding capacity, metabolic stability, and conformational preferences. The use of an acylsulfonamide as a bioisostere for a carboxylic acid has been a successful strategy in developing potent inhibitors. nih.gov
The ether oxygen in the oxolane ring could be replaced with a methylene (B1212753) group (to give a cyclopentane), a sulfur atom (thiolane), or a nitrogen atom (pyrrolidine) to probe the importance of the hydrogen bond accepting ability of the ether oxygen.
A practical example of bioisosteric replacement is the use of 2-difluoromethylpyridine as a substitute for pyridine-N-oxide, which has been shown to enhance the activity of certain quorum sensing inhibitors. rsc.org
The following table summarizes potential bioisosteric replacements for different moieties of this compound.
| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
| Pyridine Ring | Pyrimidine, Pyrazine, Thiazole | Modulate basicity, hydrogen bonding, and aromatic interactions |
| Amide Linker | Ester, Sulfonamide, Reverse Amide | Alter metabolic stability and hydrogen bonding patterns |
| Oxolane Ring | Cyclopentane, Pyrrolidine (B122466), Thiolane | Modify hydrophobicity and hydrogen bonding capacity |
Derivatization and Library Synthesis of N Pyridin 4 Yloxolane 2 Carboxamide Analogues
Parallel Synthesis Approaches for Compound Libraries
Parallel synthesis has emerged as a powerful strategy for the rapid generation of compound libraries by conducting multiple reactions simultaneously. uniroma1.itrsc.org This technique is highly amenable to the synthesis of N-pyridin-4-yloxolane-2-carboxamide analogues, allowing for the systematic variation of substituents on both the pyridine (B92270) and oxolane rings.
A common approach involves the preparation of key intermediates that can be readily diversified in the final steps of the synthesis. For instance, a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was successfully prepared using a parallel solution-phase approach. nih.govresearchgate.net This synthesis involved the initial creation of substituted pyrimidine-5-carboxylic acids, which were then amidated in parallel with a diverse set of amines to yield the final carboxamide library. nih.govresearchgate.net This strategy could be directly adapted for this compound, where oxolane-2-carboxylic acid or a derivative could be activated and reacted with a library of substituted 4-aminopyridines.
The use of solid-phase synthesis offers another efficient route for parallel library generation. In this method, the starting material is anchored to a solid support, allowing for easy purification by simple filtration and washing after each reaction step. This approach has been successfully employed for the synthesis of various heterocyclic libraries, including benzodiazepines and other small molecules. uniroma1.itrsc.org For this compound analogues, either the oxolane-2-carboxylic acid or a substituted 4-aminopyridine (B3432731) could be attached to the solid support, followed by subsequent reaction with a diverse set of building blocks.
Microwave-assisted synthesis can significantly accelerate reaction times and improve yields in parallel synthesis. This has been demonstrated in the preparation of a library of pyridine dicarbonitriles, where microwave irradiation led to cleaner reactions and easier product isolation. nih.gov
A representative parallel synthesis approach for generating a library of this compound analogues is outlined below:
| Step | Description | Reactants | Conditions |
| 1 | Activation of Oxolane-2-carboxylic Acid | Oxolane-2-carboxylic acid, Activating agent (e.g., HATU, HOBt) | Solution-phase or solid-phase |
| 2 | Parallel Amidation | Activated oxolane-2-carboxylic acid, Library of substituted 4-aminopyridines | Parallel reaction vessels, Room temperature or elevated temperature |
| 3 | Purification | Filtration (solid-phase) or automated chromatography (solution-phase) | Standard purification protocols |
Combinatorial Chemistry Techniques
Combinatorial chemistry provides a powerful platform for the generation of vast and diverse chemical libraries. wikipedia.org These techniques involve the systematic and repetitive covalent linking of different "building blocks" to create a large array of structurally related molecules. acs.org
One of the most common combinatorial methods is the "split-and-pool" or "split-mix" synthesis. wikipedia.org In this approach, a solid support is divided into multiple portions, and a different building block is added to each portion. The portions are then combined, mixed, and re-divided for the next reaction step. This process allows for the exponential generation of a large number of unique compounds. For the synthesis of this compound analogues, this could involve using a set of substituted oxolane-2-carboxylic acids and a library of substituted 4-aminopyridines.
The Kröhnke pyridine synthesis is another combinatorial method that is well-suited for generating libraries of substituted pyridines. This method allows for the independent variation of three points of diversity on the pyridine ring, leading to the creation of 2,4,6-trisubstituted pyridines. researchgate.net While this method would require modification to be directly applicable to the N-pyridin-4-yl moiety, it highlights the potential of combinatorial approaches to systematically explore the chemical space around the pyridine core.
The design of combinatorial libraries is often guided by computational methods to ensure chemical diversity and drug-like properties. Parameters such as molecular weight, lipophilicity (cLogP), and the number of hydrogen bond donors and acceptors are considered to create libraries with favorable pharmacokinetic profiles. researchgate.net
An example of a combinatorial library design for this compound analogues could involve the following building blocks:
| Building Block Set | Examples |
| Substituted Oxolane-2-carboxylic Acids | 3-hydroxy-oxolane-2-carboxylic acid, 4-fluoro-oxolane-2-carboxylic acid, 5-methyl-oxolane-2-carboxylic acid |
| Substituted 4-Aminopyridines | 2-chloro-4-aminopyridine, 3-methyl-4-aminopyridine, 2,6-dimethyl-4-aminopyridine |
Characterization of Novel Derivatives and Their Unique Structural Features
The characterization of novel derivatives is crucial to confirm their chemical structures and understand their three-dimensional conformations, which can significantly influence their biological activity. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for elucidating the structure of the synthesized compounds. For instance, in the characterization of N-(pyridin-2-ylmethyl)furan-2-carboxamide, NMR was used to confirm the connectivity of the atoms. researchgate.net Similarly, for a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, ¹H and ¹³C NMR were used to confirm the structures of all 24 library members. researchgate.net
Mass spectrometry (MS) is used to determine the molecular weight of the novel derivatives and confirm their elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. Studies on pyridine-2,6-dicarboxamide derivatives have utilized X-ray crystallography to reveal conformational differences, such as deviations from planarity of the carboxamide groups relative to the pyridine ring. mdpi.com This type of analysis would be invaluable for understanding the spatial arrangement of the pyridine and oxolane rings in this compound analogues.
Infrared (IR) spectroscopy can be used to identify characteristic functional groups, such as the amide C=O and N-H stretching vibrations.
The table below summarizes the key characterization data that would be collected for a novel this compound derivative.
| Analytical Technique | Information Obtained | Example from Analogous Compounds |
| ¹H NMR | Proton chemical shifts, coupling constants, integration | Confirms the presence and connectivity of protons on the pyridine and oxolane rings. |
| ¹³C NMR | Carbon chemical shifts | Confirms the carbon skeleton of the molecule. |
| Mass Spectrometry | Molecular weight, elemental formula | Provides the m/z value corresponding to the molecular ion. |
| X-ray Crystallography | 3D structure, conformation, intermolecular interactions | Reveals the dihedral angle between the pyridine and oxolane rings and identifies hydrogen bonding patterns. mdpi.com |
| IR Spectroscopy | Presence of functional groups | Shows characteristic peaks for the amide C=O and N-H bonds. |
Potential Research Applications in Chemical Sciences Excluding Therapeutic/clinical Applications
Development as Chemical Probes for Biochemical Pathways
There is no available research to suggest that N-pyridin-4-yloxolane-2-carboxamide has been developed or utilized as a chemical probe for the study of biochemical pathways.
Use as Synthetic Intermediates in Complex Molecule Synthesis
No published synthetic routes or methodologies were found that employ this compound as a synthetic intermediate in the creation of more complex molecules.
Role in Analytical Chemistry
There is no indication from the conducted searches that this compound has been used as a standard or a derivatizing agent in analytical chemistry.
Due to the absence of specific data for this compound, the inclusion of data tables and detailed research findings as requested is not possible. The information available pertains to structurally related but distinct compounds, which falls outside the strict scope of this article.
Further research and synthesis of this compound would be required to determine its properties and potential applications in the chemical sciences.
Future Research Directions and Unaddressed Challenges
Exploration of Undiscovered Synthetic Pathways
The efficient and versatile synthesis of N-pyridin-4-yloxolane-2-carboxamide is a cornerstone for its future development. While standard amide bond formation reactions are likely employed for its creation, there is considerable scope for the discovery and optimization of new synthetic routes. A significant challenge lies in the stereoselective synthesis of the oxolane-2-carboxamide moiety, as the stereochemistry of this ring can profoundly influence the compound's biological and chemical properties.
Future research should focus on:
Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry at the C2 position of the oxolane ring. This could involve the use of chiral catalysts or auxiliaries to achieve high enantiomeric excess.
Novel Coupling Reactions: Investigating alternative coupling strategies for the formation of the ether linkage between the pyridine (B92270) and oxolane rings. This could include exploring transition-metal-catalyzed cross-coupling reactions that may offer milder reaction conditions and broader functional group tolerance. mdpi.com
A major synthetic obstacle for related pyridine derivatives is often the need for distinct building blocks and significant optimization of reaction conditions for their condensation. nih.gov Overcoming these hurdles for this compound will be a key focus.
Deeper Computational Modeling for Advanced Predictions
Computational chemistry offers a powerful toolkit to predict and understand the behavior of this compound at a molecular level. While basic computational studies may have been performed, a deeper dive using advanced modeling techniques could accelerate its development.
Key areas for future computational research include:
Conformational Analysis: Performing thorough conformational searches to identify the low-energy conformations of the molecule. This is crucial as the relative orientation of the pyridine and oxolane rings will dictate its interaction with biological targets.
Quantum Mechanical Calculations: Employing Density Functional Theory (DFT) and other high-level quantum mechanical methods to accurately predict electronic properties, such as molecular orbital energies (HOMO, LUMO), electrostatic potential, and reactivity descriptors. nih.govmdpi.com These calculations can provide insights into its stability and potential reaction mechanisms. nih.gov
Molecular Dynamics Simulations: Running molecular dynamics simulations to study the compound's behavior in different solvent environments and its potential interactions with biomolecules. This can help in understanding its pharmacokinetic properties and mechanism of action at a dynamic level.
Computational studies on similar pyridine carboxamide derivatives have been used to predict properties like water solubility and blood-brain barrier penetration, guiding the design of new analogs with improved characteristics. nih.gov
Development of Novel Spectroscopic Probes Based on the Scaffold
The inherent structural features of this compound, particularly the presence of a pyridine ring, suggest its potential as a scaffold for the development of novel spectroscopic probes. The pyridine moiety is known to be involved in various non-covalent interactions and can exhibit interesting photophysical properties.
Future research in this area could involve:
Fluorogenic Probes: Designing and synthesizing derivatives that exhibit fluorescence upon binding to a specific analyte or undergoing a particular chemical transformation. The oxolane ring can be modified to introduce recognition elements.
Chemosensors: Exploring the ability of the compound and its derivatives to act as chemosensors for metal ions or small molecules. The nitrogen atom in the pyridine ring and the amide group can act as potential binding sites.
Advanced Spectroscopic Characterization: Utilizing advanced spectroscopic techniques, such as two-dimensional NMR and X-ray crystallography, to unambiguously determine the three-dimensional structure of the compound and its derivatives. nih.gov This experimental data is vital for validating and refining computational models.
The development of chemosensors based on pyridine scaffolds for the detection of ions and small molecules is an active area of research. mdpi.com
Design of this compound Derivatives with Tuned Chemical Properties
The modular nature of this compound makes it an attractive scaffold for the design and synthesis of a diverse library of derivatives with fine-tuned chemical properties. By systematically modifying different parts of the molecule, it is possible to modulate its solubility, lipophilicity, and electronic characteristics.
Strategies for derivative design include:
Substitution on the Pyridine Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the pyridine ring to alter its electronic properties and potential for hydrogen bonding.
Modification of the Oxolane Ring: Altering the substitution pattern on the oxolane ring to influence its conformation and steric bulk.
Variation of the Amide Linker: Replacing the amide linker with other functional groups, such as esters or sulfonamides, to probe the importance of this linkage for its properties.
Q & A
Q. What are the optimal synthetic routes for N-pyridin-4-yloxolane-2-carboxamide, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves coupling pyridine-4-amine derivatives with oxolane-2-carboxylic acid precursors. Key steps include activating the carboxylic acid (e.g., using HATU or EDC as coupling agents) and maintaining anhydrous conditions. Solvent choice (e.g., DMF or THF) and temperature control (50–80°C) are critical for minimizing side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization improves purity .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
X-ray crystallography (using programs like SHELXL for refinement) resolves the 3D structure, particularly hydrogen-bonding networks and stereochemistry. Complementary techniques include / NMR for confirming functional groups and LC-MS for molecular weight validation. For dynamic behavior, variable-temperature NMR or IR spectroscopy can probe conformational changes .
Q. How can researchers design initial bioactivity screens for this compound?
Use high-throughput assays targeting enzymes or receptors relevant to its structural class (e.g., kinase inhibition or GPCR modulation). Prioritize assays with positive controls (e.g., known pyridine-based inhibitors) and include cytotoxicity profiling (e.g., MTT assays on HEK-293 cells) to rule out nonspecific effects .
Advanced Research Questions
Q. How should contradictory data on the compound’s biological activity be resolved?
Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Re-examine variables like solvent choice (DMSO concentration), cell line specificity, and batch-to-batch compound purity. Meta-analyses of structural analogs may identify trends in activity-structure relationships .
Q. What computational strategies are effective for predicting this compound’s target interactions?
Molecular docking (AutoDock Vina, Glide) paired with molecular dynamics simulations (AMBER, GROMACS) can predict binding modes. Validate predictions with mutagenesis studies or competitive binding assays. Density functional theory (DFT) calculations further elucidate electronic properties influencing reactivity .
Q. What experimental approaches elucidate the mechanism of action in complex biological systems?
Combine proteomics (e.g., affinity pull-down assays with biotinylated analogs) and transcriptomics (RNA-seq) to identify affected pathways. Use CRISPR-Cas9 knockout models to confirm target relevance. For enzyme targets, kinetic assays (e.g., Michaelis-Menten plots) quantify inhibition potency .
Q. How can researchers address low solubility or stability during in vivo studies?
Develop prodrug derivatives (e.g., ester or phosphate prodrugs) or use solubilizing agents (cyclodextrins, PEG formulations). Stability studies under physiological pH (1.2–7.4) and temperature (37°C) guide formulation adjustments. Monitor degradation via HPLC-UV/MS .
Q. What strategies improve enantiomeric purity during synthesis?
Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes). Analytical chiral HPLC or SFC validates enantiopurity. For resolution, use enzymes like lipases in kinetic resolutions .
Data Integration & Validation
Q. How can crystallographic data be reconciled with computational structural predictions?
Refine computational models using crystallographic data as a benchmark. Adjust force fields in MD simulations to match observed bond lengths/angles. Use programs like Mercury (CCDC) to overlay predicted and experimental structures and identify discrepancies .
Q. What statistical methods are appropriate for analyzing dose-response relationships in heterogeneous datasets?
Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC/IC. Use bootstrapping or Bayesian hierarchical models to account for variability. Tools like GraphPad Prism or R packages (drc, nlme) facilitate robust analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
